2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-amino-N-ethyl-5-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOYRBUNGDYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 5-fluorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Ethylation: The amino group is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, sulfinamides, thiols, and substituted benzene derivatives.
Scientific Research Applications
2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The 5-fluoro substitution in the target compound contrasts with the 2-fluoro group in the hydrochloride derivative (). Fluorine’s electron-withdrawing effects may alter electronic distribution and binding affinity in biological targets.
- N-Substituents: The ethyl group in the target compound increases lipophilicity compared to the hydrophilic 2-aminoethyl group in the hydrochloride derivative. However, the hydrochloride salt () likely improves aqueous solubility .
- Biological Activity : Sulfonamides with chloro-methoxy substituents (e.g., 5-chloro-2-methoxyphenyl) exhibit antimicrobial properties in vitro , suggesting that the target compound’s 5-fluoro substituent may offer distinct selectivity or potency.
Commercial and Research Status
Key Observations :
- The target compound’s lack of commercial availability and research documentation contrasts sharply with analogs like the 5-chloro-2-methoxyphenyl derivatives, which have been synthesized and screened for bioactivity .
- The hydrochloride derivative () remains accessible but lacks safety data, limiting its adoption in regulated applications.
Biological Activity
2-Amino-N-ethyl-5-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Characterized by its unique molecular structure, this compound includes an amino group, an ethyl group, and a fluorine atom attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 276.354 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The structural characteristics of this compound are critical to understanding its biological activity. The presence of the sulfonamide functional group is known to confer various pharmacological effects, particularly in antibacterial activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C14H16N2O2S | Contains an ethyl group and a fluorine atom |
| 2-Amino-N-methyl-5-fluorobenzene-1-sulfonamide | C9H13FN2O2S | Contains a methyl group instead of ethyl |
| 4-Amino-N-ethylbenzenesulfonamide | C10H14N2O2S | Lacks fluorine substitution |
Antimicrobial Properties
Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties . They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial growth and replication. This mechanism makes them valuable in treating a variety of bacterial infections.
Recent studies have shown that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity against different strains of bacteria. For instance, it has been reported that compounds similar to this compound demonstrate significant inhibition against Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited due to a lack of extensive research.
The exact mechanism of action for this compound has not been thoroughly elucidated in current literature. However, it is hypothesized that its sulfonamide group may act similarly to other known sulfonamides by mimicking para-amino benzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in the folate synthesis pathway.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds have shown promising results:
- Antibacterial Activity : A study demonstrated that certain sulfonamides exhibited IC50 values ranging from 14.06 to 20.21 μM/mL against urease-producing bacteria such as Bacillus pasteurii . This suggests that similar derivatives could be effective in targeting bacterial enzymes.
- Inhibition Studies : Another research effort highlighted the inhibitory effects of various sulfonamide derivatives on α-glucosidase and α-amylase with IC50 values between 20.34 and 37.20 μM/mL . Such findings indicate potential applications for managing conditions like diabetes through enzyme inhibition.
- Fluorine Substitution Effects : The incorporation of fluorine into the structure may enhance the biological activity compared to non-fluorinated analogs. Studies indicate that fluorinated sulfonamides can exhibit improved binding affinities and metabolic stability .
Safety and Handling
Due to the limited research available on this compound, specific safety information is not well-documented. However, similar compounds within the sulfonamide class have been associated with skin irritation and allergic reactions . It is advisable to handle this compound with caution until more comprehensive safety data becomes available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
